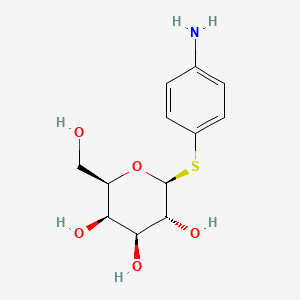

4-Aminophenyl b-D-thiogalactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Aminophenyl b-D-Thiogalactopyranoside is a research chemical used in the synthetic preparation of calcium phosphate nanoparticles as novel non-viral vectors for targeted gene delivery . It is also used as a resin during the purification of LacZ fusion protein for determination of protein concentration using affinity chromatography .

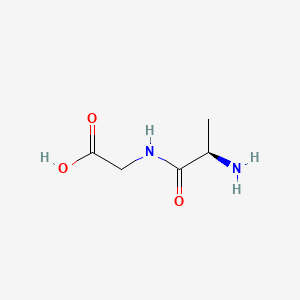

Molecular Structure Analysis

The molecular formula of 4-Aminophenyl b-D-Thiogalactopyranoside is C12H17NO5S . The molecular weight is 287.33 .Physical And Chemical Properties Analysis

4-Aminophenyl b-D-Thiogalactopyranoside appears as a powder and is solid in its physical state . It should be stored at 4°C .Applications De Recherche Scientifique

Application in Protein Purification

- Summary of the Application : 4-Aminophenyl-β-D-thiogalactopyranoside-Agarose 4B, often referred to as APTG-Agarose, is used as a resin during the purification of LacZ fusion protein . This process is part of a larger field known as affinity chromatography, which is a method of separating biochemical mixtures based on a highly specific interaction between antigen and antibody, enzyme and substrate, receptor and ligand, or protein and nucleic acid.

- Methods of Application or Experimental Procedures : The APTG-Agarose 4B resin is used during the purification process. The LacZ fusion protein, which needs to be purified, is passed through the resin. The resin has been designed to bind specifically to the LacZ fusion protein, allowing other proteins to be washed away. Once the unwanted proteins have been removed, the LacZ fusion protein can be eluted from the resin .

Application in Neurotoxin Preparation

- Summary of the Application : 4-Aminophenyl β-D-thiogalactopyranoside is used in the preparation and characterisation of homogeneous neurotoxins . It acts as an irreversible haemagglutinin inhibitor .

- Methods of Application or Experimental Procedures : The compound is coupled to CH-Sepharose 4B . The extent of coupling is determined by the Azss of the reaction mixture supernatant .

Application in Preparation of Homogeneous Neurotoxin Type A

- Summary of the Application : 4-Aminophenyl β-D-thiogalactopyranoside is used in the preparation and characterisation of homogeneous neurotoxin type A from Clostridium botulinum . It acts as an irreversible haemagglutinin inhibitor .

- Methods of Application or Experimental Procedures : The compound is coupled to CH-Sepharose 4B . The extent of coupling is determined by the Azss of the reaction mixture supernatant .

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNVFDDRUPMRPU-IIRVCBMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428574 |

Source

|

| Record name | 4-Aminophenyl 1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4S,5R,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |

CAS RN |

29558-05-2 |

Source

|

| Record name | 4-Aminophenyl 1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.